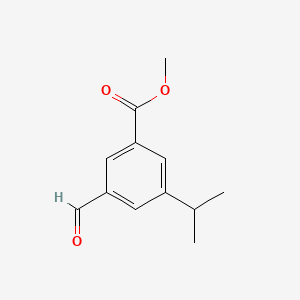

Methyl 3-formyl-5-isopropylbenzoate

Description

Methyl 3-formyl-5-isopropylbenzoate is a substituted aromatic ester characterized by a benzoate backbone with a formyl (-CHO) group at the 3-position and an isopropyl (-CH(CH₃)₂) substituent at the 5-position. Methyl esters generally exhibit moderate polarity, with solubility influenced by substituents. For instance, methyl salicylate (a simpler aromatic ester) has a water solubility of 0.07 g/100 mL and a molecular weight (MW) of 152.15 g/mol . This compound, with additional substituents, likely has a higher MW (~208 g/mol, calculated) and lower water solubility due to increased hydrophobicity from the isopropyl group .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 3-formyl-5-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-8(2)10-4-9(7-13)5-11(6-10)12(14)15-3/h4-8H,1-3H3 |

InChI Key |

IUSNHANOLDTAQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-5-isopropylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Friedel-Crafts acylation of isopropylbenzene with methyl formate in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the formyl group at the 3-position and the isopropyl group at the 5-position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-isopropylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 3-carboxy-5-isopropylbenzoic acid.

Reduction: Methyl 3-hydroxymethyl-5-isopropylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-formyl-5-isopropylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-isopropylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and mechanisms . In medicinal chemistry, its formyl group can interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-formyl-5-isopropylbenzoate with analogous methyl esters, focusing on molecular properties, functional groups, and reactivity.

Functional Group Influence on Physical Properties

- Methyl salicylate: Contains a hydroxyl (-OH) group esterified to a methyl group. Its polar -OH group enhances water solubility (0.07 g/100 mL) compared to non-hydroxylated esters. Boiling point: 222°C .

- This compound : The formyl and isopropyl groups reduce polarity, likely rendering it insoluble in water but soluble in organic solvents. The formyl group may increase reactivity toward nucleophiles (e.g., in condensation reactions).

- Used in resin chemistry due to their stability .

Structural and Reactivity Differences

- Reactivity : The formyl group enables participation in aldol reactions or Schiff base formation, unlike methyl salicylate or diterpene esters, which lack aldehyde functionality.

Data Table: Comparative Properties of Methyl Esters

Biological Activity

Methyl 3-formyl-5-isopropylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. By synthesizing information from diverse sources, we will provide a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by a benzene ring substituted with an isopropyl group and a formyl group. The molecular formula is , and its structure can be depicted as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibits bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress. The half-maximal inhibitory concentration (IC50) for radical scavenging activity was reported as follows:

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. A study using MTT assays revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µg/mL.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. It has been suggested that the compound interacts with cellular signaling pathways involved in apoptosis and inflammation. Further investigations are necessary to elucidate the precise molecular mechanisms underlying these effects.

Study on Antibacterial Activity

In a clinical study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited enhanced antibacterial activity compared to conventional antibiotics, suggesting its potential as an alternative treatment option.

Research on Cancer Cell Lines

Another significant study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound selectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.